1-Hexyl-3-methylimidazolium perchlorate
Overview
Description
1-Hexyl-3-methylimidazolium perchlorate is an ionic liquid with the molecular formula C10H19ClN2O4 and a molecular weight of 266.72 g/mol . This compound is part of the imidazolium family, known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylimidazolium perchlorate can be synthesized through the reaction of 1-methylimidazole with 1-chlorohexane to form 1-hexyl-3-methylimidazolium chloride. This intermediate is then reacted with perchloric acid to yield the final product . The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often performed in an organic solvent like acetonitrile.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields .
Chemical Reactions Analysis
1-Hexyl-3-methylimidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolium ring, using reagents like sodium azide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products Formed:
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
1-Hexyl-3-methylimidazolium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of 1-hexyl-3-methylimidazolium perchlorate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic forces. These interactions facilitate the catalytic activity and enhance the efficiency of chemical processes .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Octyl-3-methylimidazolium chloride
- 1-Decyl-3-methylimidazolium chloride
Comparison: 1-Hexyl-3-methylimidazolium perchlorate stands out due to its optimal balance between hydrophobicity and hydrophilicity, making it suitable for a broader range of applications compared to shorter or longer alkyl chain imidazolium compounds . Its unique properties, such as higher thermal stability and better solubility in organic solvents, make it a preferred choice in many industrial and research settings.
Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;perchlorate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.ClHO4/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)5/h8-10H,3-7H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDHTFKZNXXITK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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